

Application Notes and Protocols for AMT-NHS Crosslinking in Mammalian Cells

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Compound of Interest

Compound Name: *Amt-nhs*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 4'-Aminomethyltrioxsalen-N-hydroxysuccinimide ester (**AMT-NHS**) as a crosslinking agent in mammalian cells. This bifunctional reagent allows for the covalent linkage of RNA and proteins, providing a powerful tool for studying their interactions in a cellular context.

Introduction

AMT-NHS is a hetero-bifunctional crosslinker that combines two reactive moieties:

- 4'-Aminomethyltrioxsalen (AMT): A psoralen derivative that intercalates into double-stranded regions of RNA and, upon exposure to long-wave ultraviolet light (UVA, 365 nm), forms covalent crosslinks with pyrimidine bases (uracil and thymine).[1][2]
- N-hydroxysuccinimide (NHS) ester: Reacts with primary amines, primarily the ϵ -amine of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3]

This dual reactivity makes **AMT-NHS** a valuable tool for capturing RNA-protein interactions in vivo and in vitro. The ability of the psoralen moiety to be photoactivated provides temporal control over the crosslinking reaction.

Mechanism of Action

The **AMT-NHS** crosslinking procedure is a two-step process:

- Incubation: **AMT-NHS** is introduced to the mammalian cells. The NHS ester group reacts with primary amines on proteins. Simultaneously, the AMT moiety intercalates into RNA duplexes.
- Photoactivation: The cells are irradiated with UVA light (365 nm). This activates the psoralen, causing a [2+2] photocycloaddition between the psoralen and a pyrimidine base in the RNA, forming a stable covalent bond.

This process results in a covalent link between the protein and the RNA molecule it is interacting with.

Applications in Mammalian Cell Research

- Mapping RNA-Protein Interactions: Identify the binding partners of specific RNAs or proteins.
- Investigating Cellular Signaling Pathways: Stabilize and capture transient RNA-protein interactions that occur during cellular processes like the oxidative stress response.^{[4][5]}
- Structural Analysis of Ribonucleoprotein Complexes: Elucidate the spatial arrangement of RNA and proteins within larger complexes.
- Drug Discovery and Development: Identify novel RNA-protein interactions as potential therapeutic targets.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental goals.

Reagent Preparation

AMT-NHS Stock Solution: Dissolve **AMT-NHS** in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-50 mM. Store in small aliquots at -80°C, protected from light.

Buffers:

- Phosphate-Buffered Saline (PBS): pH 7.4.

- Quenching Buffer: 1 M Tris-HCl, pH 8.0.

In Vivo Crosslinking Protocol for Adherent Mammalian Cells

This protocol is adapted from methodologies for psoralen-based crosslinking in mammalian cells.

- Cell Culture: Plate mammalian cells in a suitable culture dish and grow to the desired confluency (typically 70-90%).
- Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- **AMT-NHS** Incubation:
 - Dilute the **AMT-NHS** stock solution in pre-warmed, serum-free culture medium or PBS to the desired final concentration. Optimal concentrations for mammalian cells may range from 0.1 to 1.5 mM and should be empirically determined.
 - Add the **AMT-NHS** solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
- Removal of Excess Crosslinker: Aspirate the **AMT-NHS** solution and wash the cells twice with ice-cold PBS to remove any unreacted crosslinker.
- UVA Irradiation:
 - Add a minimal volume of ice-cold PBS to cover the cells.
 - Place the culture dish on a cold block or ice.
 - Irradiate the cells with 365 nm UVA light for 10-30 minutes. The optimal energy dose should be determined for your specific setup. A typical starting point is 1-5 J/cm².
- Quenching (Optional but Recommended): To quench the NHS-ester reaction, you can add a quenching buffer (e.g., Tris-HCl to a final concentration of 20-50 mM) and incubate for 15 minutes at room temperature.
- Cell Lysis and Downstream Processing:

- Aspirate the PBS and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
- The crosslinked complexes can now be analyzed by various techniques such as immunoprecipitation, Western blotting, or mass spectrometry.

In Vitro Crosslinking Protocol

- Prepare Cell Lysate: Lyse cultured mammalian cells using a non-amine-containing lysis buffer (e.g., HEPES-based buffers).
- Incubation with **AMT-NHS**: Add the **AMT-NHS** stock solution to the cell lysate to the desired final concentration (e.g., 50-200 μ M). Incubate for 30 minutes at room temperature in the dark with gentle rotation.
- UVA Irradiation: Irradiate the lysate with 365 nm UVA light for 10-30 minutes on ice.
- Quenching: Add a quenching buffer to stop the reaction.
- Downstream Analysis: Proceed with your downstream application.

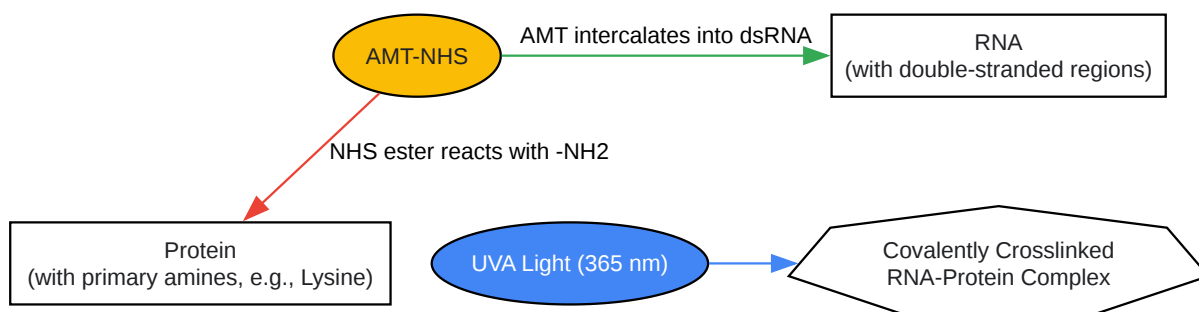
Quantitative Data Summary

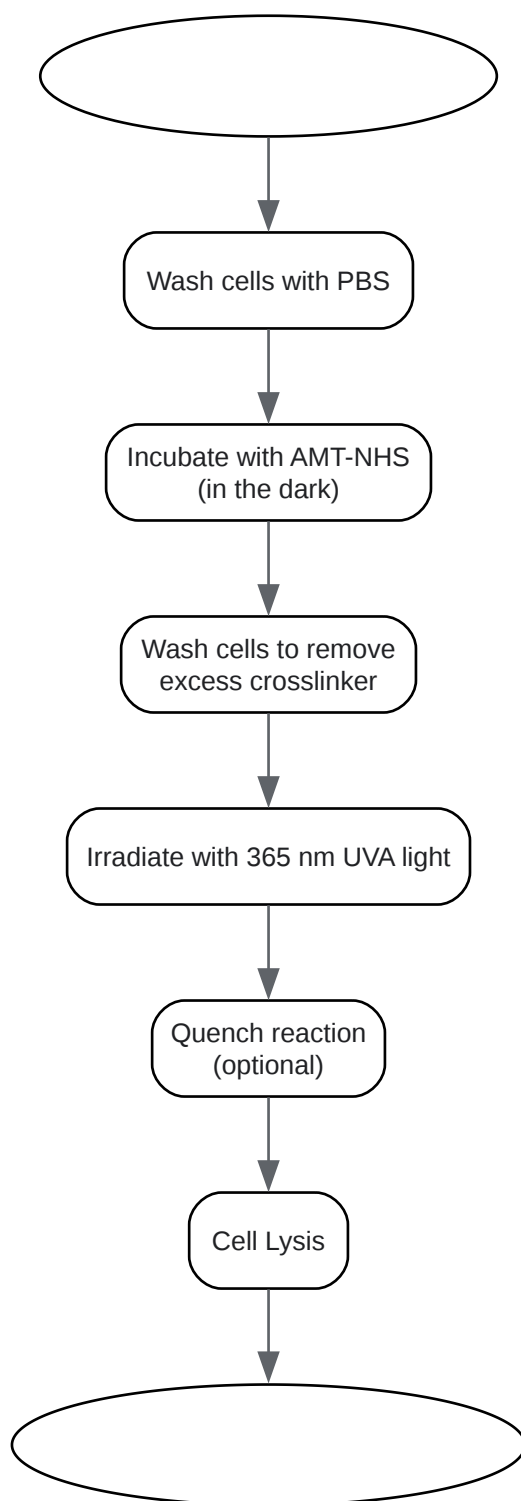
The optimal conditions for **AMT-NHS** crosslinking can vary significantly depending on the cell type, the specific RNA and protein of interest, and the experimental goals. The following table provides a summary of reported starting conditions, primarily from studies in yeast, which can be used as a basis for optimization in mammalian cells.

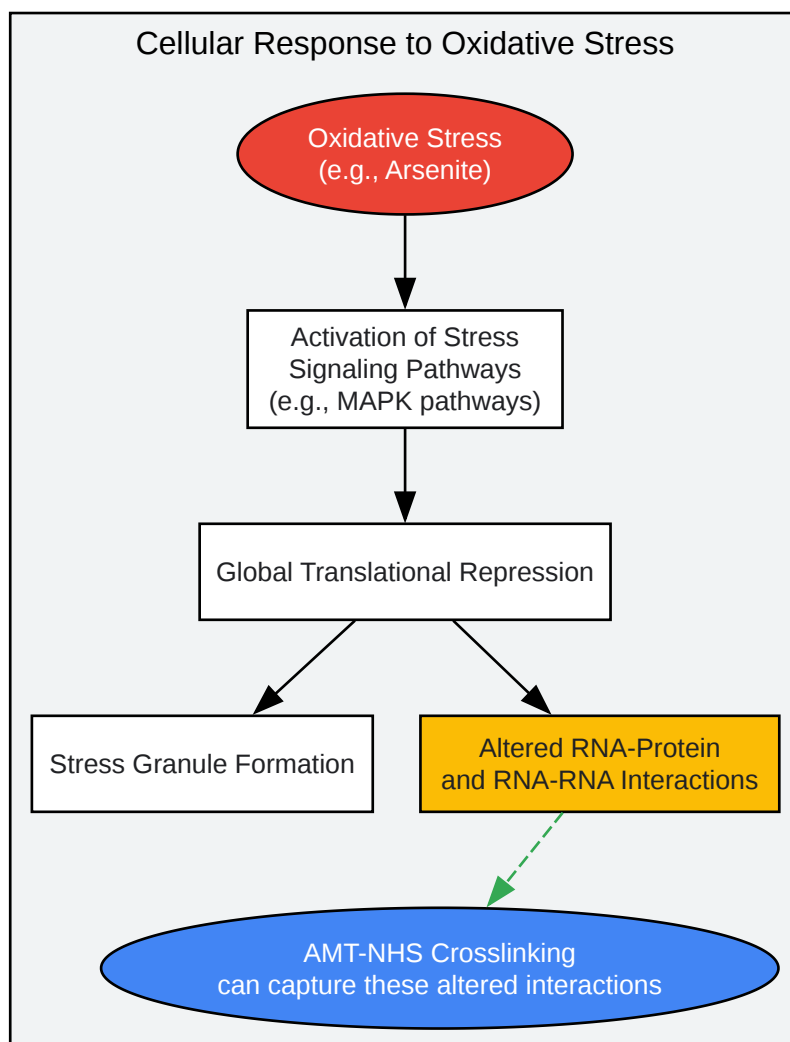
Parameter	In Vivo (Yeast)	In Vitro (Yeast Lysate)	Recommended Starting Range (Mammalian Cells)	Reference
AMT-NHS Concentration	0.1 - 1.5 mM	0.05 - 0.2 mM	0.1 - 1.5 mM	
Incubation Time	30 min	30 min	15 - 30 min	
UVA Wavelength	365 nm	365 nm	365 nm	
UVA Irradiation Time	30 min	30 min	10 - 30 min	
Quenching Agent	-	20 mM Tris-HCl, pH 7.5	20-100 mM Tris-HCl or Glycine	

Visualizations

AMT-NHS Crosslinking Mechanism







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References

- 1. Development of an RNA-protein crosslinker to capture protein interactions with diverse RNA structures in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of intermolecular base pairing using AMT crosslinking in mammalian cells during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
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